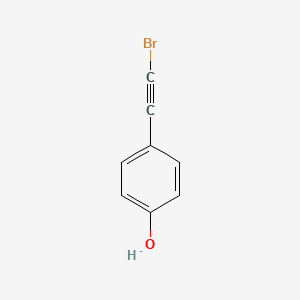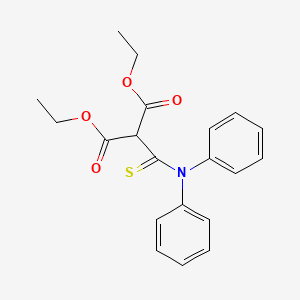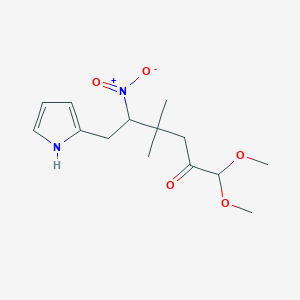
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is a complex organic compound with a unique structure that includes a pyrrole ring, nitro group, and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the nitro group, and addition of the dimethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction conditions and purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the compound.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group and pyrrole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares the dimethoxy groups but differs in the overall structure and functional groups.
Imidazole-containing compounds: Similar in having a heterocyclic ring but differ in the specific ring structure and substituents.
Uniqueness
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
922729-33-7 |
|---|---|
Fórmula molecular |
C14H22N2O5 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
1,1-dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,9-11(17)13(20-3)21-4)12(16(18)19)8-10-6-5-7-15-10/h5-7,12-13,15H,8-9H2,1-4H3 |
Clave InChI |
SXCMIPNABXVRGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)C(OC)OC)C(CC1=CC=CN1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



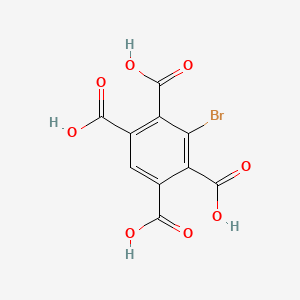

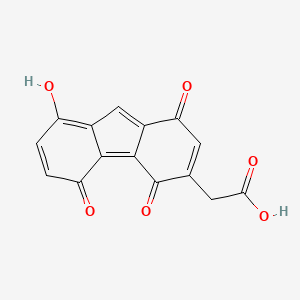

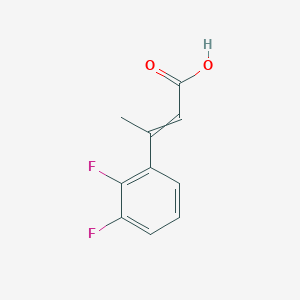
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
